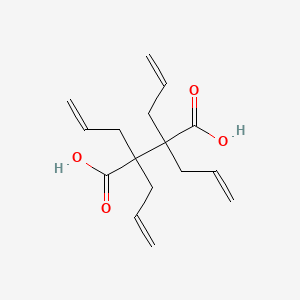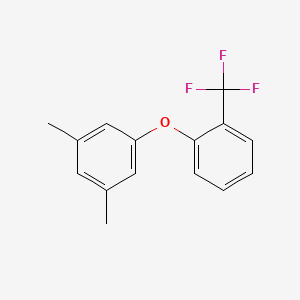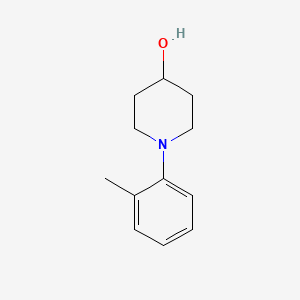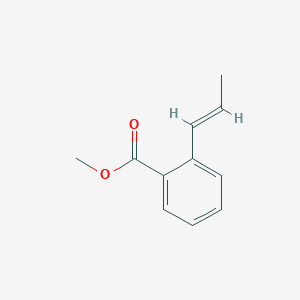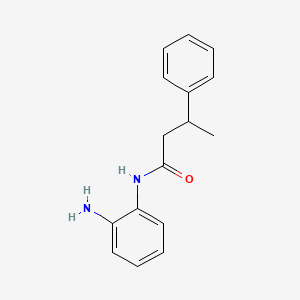
5-Methoxy-1-(2-methoxyethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-(2-methoxyethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 5-position and a 2-methoxyethyl group attached to the nitrogen atom of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(2-methoxyethyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole or a substituted indole.
Alkylation: The 2-methoxyethyl group is introduced via alkylation of the nitrogen atom. This can be done using 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-(2-methoxyethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methoxy-1-(2-methoxyethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-(2-methoxyethyl)-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins in biological systems.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-2-methylindole
- 5-Methoxy-1-methylindole
- 5-Methoxy-2-ethylindole
Uniqueness
5-Methoxy-1-(2-methoxyethyl)-1H-indole is unique due to the presence of both a methoxy group at the 5-position and a 2-methoxyethyl group on the nitrogen atom. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
5-methoxy-1-(2-methoxyethyl)indole |
InChI |
InChI=1S/C12H15NO2/c1-14-8-7-13-6-5-10-9-11(15-2)3-4-12(10)13/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
JLKYYRBANXBKSQ-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)


![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)

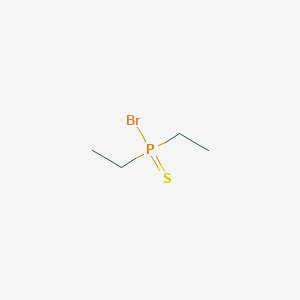

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)

